

Levorin: A Technical Guide to the Polyene Antibiotic

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Compound of Interest

Compound Name: *Levorin*

Cat. No.: B608547

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Abstract

Levorin is a polyene macrolide antibiotic with significant antifungal activity. First discovered and characterized by Soviet scientists, it belongs to the heptaene subgroup of polyenes, a class of molecules known for their broad-spectrum efficacy against fungi. This document provides a comprehensive technical overview of **Levorin**, including its history, chemical properties, mechanism of action, biosynthesis, and antifungal activity. Detailed experimental methodologies for key analytical procedures are also presented, alongside visualizations of its mechanism and discovery workflow to facilitate a deeper understanding for research and development professionals.

Discovery and History

Levorin was discovered in the Soviet Union by a team of scientists that included V. A. Tsyganov. The producing organism was identified as *Actinomyces levoris*, a species now generally classified under the genus *Streptomyces*. The initial research demonstrated that the substance produced by the microorganism was a complex of antifungal compounds.

Subsequent work led to the separation and characterization of the primary components of the **Levorin** complex. The crude antibiotic, initially referred to as 26/1, was found to be a mixture of several related heptaene macrolides. The principal components were designated **Levorin A** and **Levorin B**. Further research on different strains, such as *S. levoris* 99/23, revealed a more

complex composition, identifying components A0, A1, A2, A3, A4, and two other unidentified molecules.^{[1][2][3]} **Levorin** A3 has been noted for being a more active and less toxic component of the complex.^[2]

Chemical Structure and Properties

Levorin is a member of the aromatic subgroup of heptaene macrolide antibiotics. Its structure is characterized by a large macrolide ring, a polyene chromophore with seven conjugated double bonds, and a p-aminoacetophenone and mycosamine moiety. The different components of the **Levorin** complex, such as **Levorin** A and B, have distinct molecular formulas.

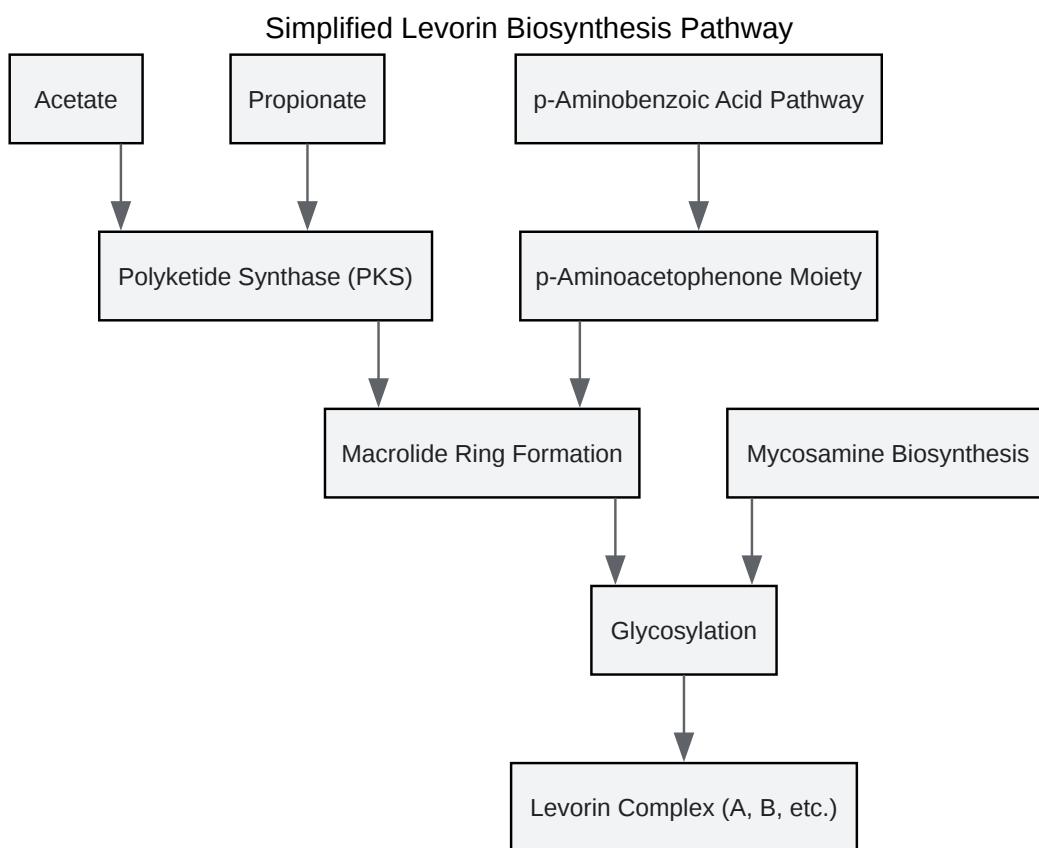
Table 1: Physicochemical Properties of **Levorin** Components

Property	Levorin A	Levorin B	Levorin Complex (from <i>S. levoris</i> 99/23)
Molecular Formula	C59H93O22N2	Not explicitly defined in reviewed literature	Not applicable
Appearance	Amorphous yellow solid	Not explicitly defined in reviewed literature	Amorphous yellow solid
Purity	Not specified	Not specified	96%
Activity	Not specified	Not specified	24,000 IU/mg
UV Absorption Maxima (λ_{max})	Not specified	Not specified	362 nm, 382 nm, 404 nm
Solubility	Typical for heptaenes	Typical for heptaenes	Typical for heptaenes
Amphotericity	Amphoteric	Amphoteric	Not specified

Biosynthesis

The biosynthesis of polyene macrolides like **Levorin** generally follows the polyketide pathway. The macrolide ring is assembled from acetate and propionate precursors.^[4] Studies on *Streptomyces levoris* have shown that the incorporation of labeled acetate and propionate into the different components of the **Levorin** complex varies over the course of fermentation.^[4]

Initially, these precursors are primarily incorporated into fatty acids.^[4] As the cultivation progresses into the idiophase (the phase of secondary metabolite production), the rate of incorporation into the **Levorin** components, particularly A2 and A3, significantly increases.^[4]



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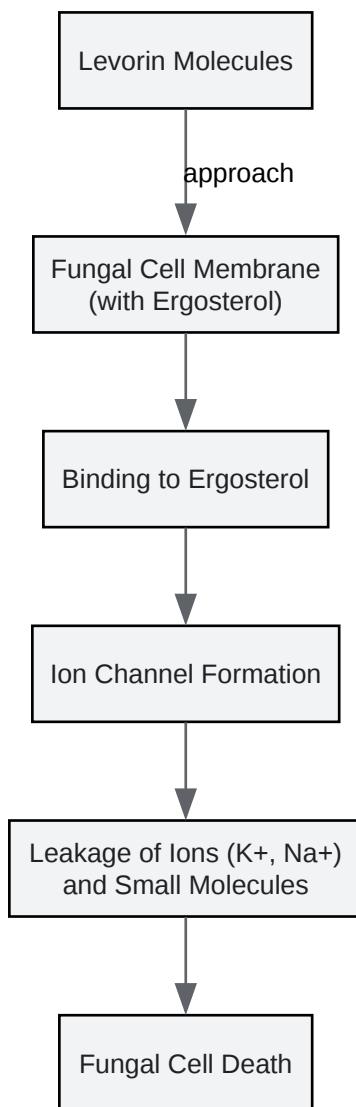
Caption: Simplified overview of the **Levorin** biosynthesis pathway.

Mechanism of Action

Levorin, like other polyene antibiotics, exerts its antifungal effect by targeting the fungal cell membrane. The primary mechanism involves the formation of ion channels through the membrane. This process is initiated by the binding of **Levorin** to ergosterol, the principal sterol

in fungal cell membranes. The formation of these channels disrupts the selective permeability of the membrane, leading to the leakage of essential ions and small molecules, which ultimately results in fungal cell death.

Levorin's Mechanism of Action



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Caption: The mechanism of action of **Levorin** on the fungal cell membrane.

Antifungal Spectrum and Activity

Levorin exhibits a broad spectrum of activity against various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of **Levorin** (MIC in $\mu\text{g/mL}$)

Fungal Species	MIC ($\mu\text{g/mL}$)
Candida albicans	0.03 - 25
Torulopsis glabrata (Candida glabrata)	0.03 - 25
Aspergillus niger	0.03 - 25
Trichophyton mentagrophytes	0.03 - 25
Trichophyton soudanense	0.03 - 25

Data from Cayman Chemical product information, citing in vitro studies.

Experimental Protocols

Isolation and Purification of **Levorin** Components

A key technique used in the initial separation of **Levorin** A and B was counter-current distribution. This method separates compounds based on their differential partitioning between two immiscible liquid phases.

Protocol: Counter-Current Distribution for **Levorin** Separation

- Solvent System Preparation: Prepare a suitable two-phase solvent system. A common system for polyene antibiotics is chloroform-methanol-water in various ratios. The specific ratio must be optimized for **Levorin** separation.
- Apparatus Setup: Utilize a Craig counter-current distribution apparatus, which consists of a series of interconnected tubes.

- Sample Loading: Dissolve the crude **Levorin** extract in a small volume of the lower phase of the solvent system and load it into the first tube of the apparatus.
- Extraction and Transfer:
 - Add the upper phase to the first tube, shake to allow for partitioning of the components between the two phases, and then allow the phases to separate.
 - Transfer the upper phase to the next tube, which contains fresh lower phase.
 - Add fresh upper phase to the first tube.
- Repeat this cycle of shaking, settling, and transferring for a predetermined number of transfers.
- Fraction Collection: After the desired number of transfers, collect the contents of each tube separately.
- Analysis: Analyze the fractions for the presence of **Levorin** components using spectrophotometry or other suitable analytical techniques to determine the distribution and purity of each component.

Spectrophotometric Quantification of **Levorin**

The concentration of **Levorin** can be determined spectrophotometrically due to the characteristic UV-Vis absorption of its heptaene chromophore.

Protocol: UV-Vis Spectrophotometry

- Solvent Selection: Choose a suitable solvent in which **Levorin** is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol).
- Standard Preparation: Prepare a series of standard solutions of **Levorin** of known concentrations.
- Sample Preparation: Dissolve the **Levorin** sample in the chosen solvent to obtain a concentration within the linear range of the assay.

- Spectrophotometer Setup:
 - Set the spectrophotometer to scan the appropriate wavelength range (e.g., 300-450 nm).
 - Use the solvent as a blank to zero the instrument.
- Measurement: Measure the absorbance of the standard and sample solutions at the absorption maxima (λ_{max}) of **Levorin** (approximately 362, 382, and 404 nm).
- Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the absorbance of the sample solution to determine its concentration from the calibration curve.

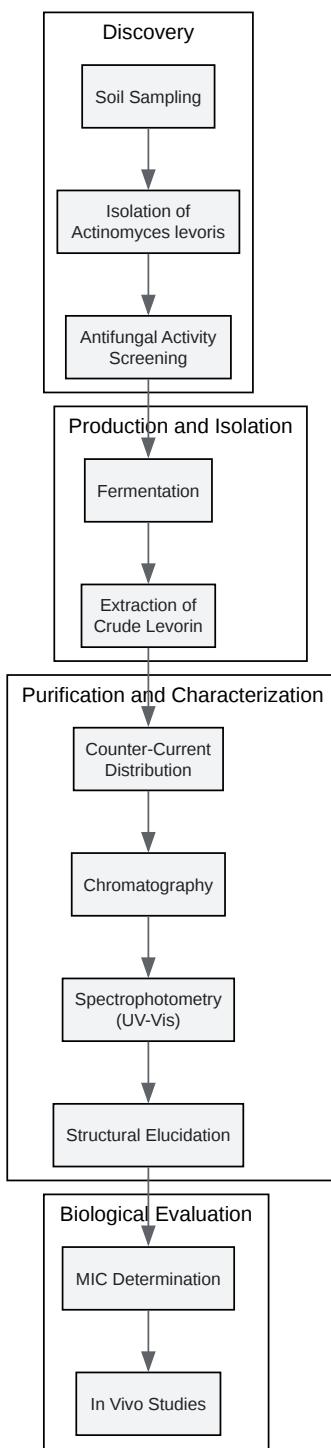
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Levorin** against various fungal species can be determined using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

- Media Preparation: Prepare a suitable liquid medium for fungal growth, such as RPMI-1640.
- Drug Dilution: Prepare a series of twofold dilutions of **Levorin** in the growth medium in a 96-well microtiter plate.
- Inoculum Preparation: Prepare a standardized inoculum of the fungal test strain.
- Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control well (no drug) and a negative control well (no inoculum).
- Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well.
- MIC Determination: The MIC is the lowest concentration of **Levorin** at which there is no visible growth of the fungus.

Workflow for Levorin Discovery and Characterization

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Caption: General workflow from the discovery to the biological evaluation of **Levorin**.

Conclusion

Levorin remains a significant member of the polyene macrolide family of antibiotics. Its discovery in the Soviet Union marked an important contribution to the arsenal of antifungal agents. With a mechanism of action centered on the disruption of fungal cell membrane integrity, it continues to be a subject of interest for researchers. This guide has provided a technical overview of its history, chemistry, and biological activity, along with foundational experimental protocols to aid in its further study and potential development. Further research into the specific biosynthetic pathways and the individual activities of its various components could open new avenues for the development of novel antifungal therapies.

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